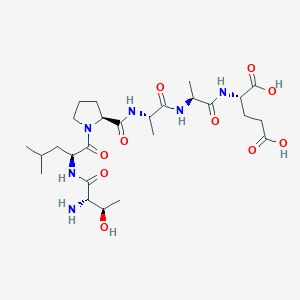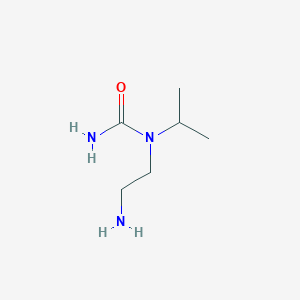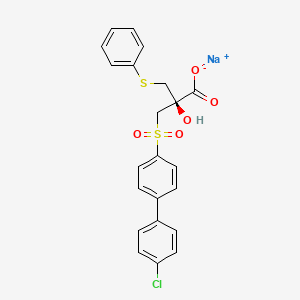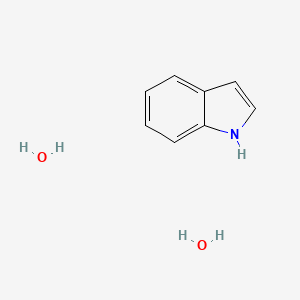
1H-Indole--water (1/2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole–water (1/2) is a compound that consists of one molecule of 1H-indole and two molecules of water. 1H-Indole is a significant heterocyclic compound that is widely found in natural products and drugs. It plays a crucial role in cell biology and has various biological activities, making it an important compound in both natural and synthetic chemistry .
Preparation Methods
The synthesis of 1H-indole and its derivatives can be achieved through various methods. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . Another method involves the use of transition metals, such as palladium, to catalyze the formation of indole rings from suitable precursors . Industrial production methods often involve the use of environmentally benign solvents like water, which can enhance reaction rates and selectivity .
Chemical Reactions Analysis
1H-Indole undergoes various types of chemical reactions, including:
Oxidation: Simple oxidants like N-bromosuccinimide can selectively oxidize 1H-indole to oxindole.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions readily occur on the indole ring due to its high electron density.
Coupling Reactions: Indole can participate in coupling reactions with various electrophiles, often catalyzed by transition metals.
Common reagents used in these reactions include acids, bases, and transition metal catalysts. Major products formed from these reactions include substituted indoles, oxindoles, and various indole derivatives .
Scientific Research Applications
1H-Indole and its derivatives have a wide range of scientific research applications:
Chemistry: Indole derivatives are used as building blocks in organic synthesis and as ligands in coordination chemistry.
Biology: Indole compounds play a role in cell signaling and are involved in various biological processes.
Industry: Indole is used in the production of dyes, fragrances, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1H-indole involves its interaction with various molecular targets and pathways. Indole derivatives can bind to multiple receptors with high affinity, influencing biological processes such as cell signaling and gene expression . The specific pathways involved depend on the particular indole derivative and its target .
Comparison with Similar Compounds
1H-Indole is similar to other heterocyclic compounds like benzofuran and benzothiophene. its unique structure and electron-rich nature make it particularly reactive in electrophilic substitution reactions . Similar compounds include:
Benzofuran: Contains an oxygen atom in the heterocyclic ring.
Benzothiophene: Contains a sulfur atom in the heterocyclic ring.
Oxindole: An oxidized form of indole.
These compounds share some chemical properties with 1H-indole but differ in their reactivity and applications.
Properties
CAS No. |
182195-88-6 |
|---|---|
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
1H-indole;dihydrate |
InChI |
InChI=1S/C8H7N.2H2O/c1-2-4-8-7(3-1)5-6-9-8;;/h1-6,9H;2*1H2 |
InChI Key |
CMHDRMUNLJNBBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Bis(4'-dodecyl[1,1'-biphenyl]-4-yl)propane-1,3-dione](/img/structure/B12571181.png)
![6-[(Prop-2-yn-1-yl)oxy]naphthalene-2-carboxylic acid](/img/structure/B12571186.png)
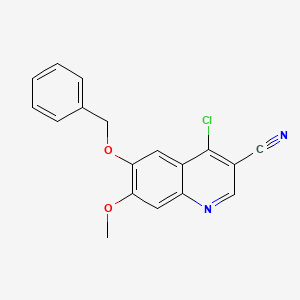
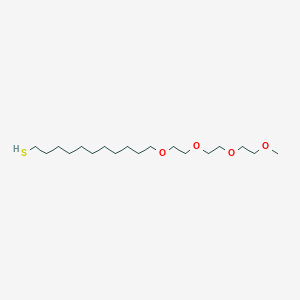
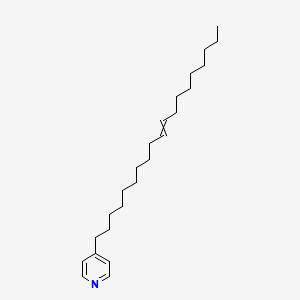
![Acetamide,2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B12571207.png)
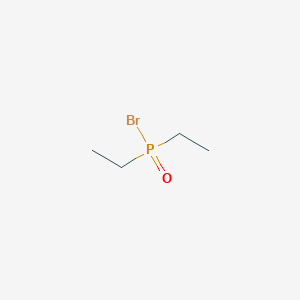
![1-(1-Azabicyclo[2.2.2]octan-3-ylidene)propan-2-one](/img/structure/B12571217.png)
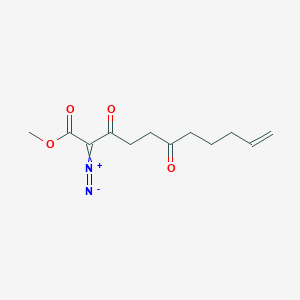
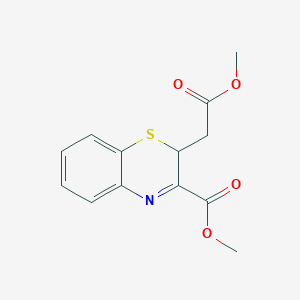
![1-[(4-Methylphenyl)methyl]-1-phenylpiperidin-1-ium bromide](/img/structure/B12571242.png)
